1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one
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Overview
Description
1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Methoxypyridine Group: The methoxypyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, under palladium-catalyzed conditions.
Attachment of the Pyrazole Group: The pyrazole group can be attached through a condensation reaction with a suitable pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Methoxypyridin-4-yl)-4-(2-imidazol-1-ylethyl)piperazin-2-one: Contains an imidazole group instead of a pyrazole group, which could alter its chemical properties and applications.
Uniqueness
1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one is unique due to the presence of both methoxypyridine and pyrazole groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-11-13(3-5-16-14)20-10-8-18(12-15(20)21)7-9-19-6-2-4-17-19/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJYMIILZERPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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